Ethyl 2-chloro-3-nitrobenzoate
Overview
Description
Ethyl 2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the third position is replaced by a nitro group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Ethyl 2-chloro-3-nitrobenzoate is an aromatic compound, and its primary targets are likely to be enzymes or proteins involved in the metabolism of aromatic compounds . The exact targets can vary depending on the organism and the specific metabolic pathways present.
Mode of Action
It is known that nitro groups in aromatic compounds can undergo various reactions, including nucleophilic substitution . In these reactions, the nitro group can act as a leaving group, being replaced by another atom or group of atoms . This can result in changes to the structure and properties of the compound, which can in turn affect its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the metabolism of aromatic compounds. These pathways can include various reactions such as oxidation, reduction, and hydrolysis . The exact pathways and their downstream effects can vary depending on the organism and the specific metabolic capabilities it possesses.
Pharmacokinetics
It is known that nitro compounds generally have high dipole moments, which can affect their solubility and therefore their bioavailability .
Result of Action
Changes to the structure of the compound through reactions such as nucleophilic substitution can potentially affect its interaction with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals in the environment can affect the reactions that the compound undergoes . Additionally, factors such as temperature and pH can influence the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-3-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. This interaction can lead to the modulation of the enzyme’s activity, affecting the detoxification processes within cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound can modulate the expression of genes related to inflammation, leading to changes in cellular metabolism and function. Additionally, it can impact the production of reactive oxygen species (ROS), which are crucial for cell signaling and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases and esterases, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The typical synthetic route involves the following steps:
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position, forming ethyl 3-nitrobenzoate.
Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under reflux conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with iron powder and hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or sulfuric acid can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-3-nitrobenzoate, ethyl 2-thiocyanato-3-nitrobenzoate, and ethyl 2-methoxy-3-nitrobenzoate.
Reduction: The major product is ethyl 2-chloro-3-aminobenzoate.
Hydrolysis: The major product is 2-chloro-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 2-chloro-3-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 3-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the presence of both the chlorine and nitro groups, which provide distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
ethyl 2-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXQGCBYQQWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.